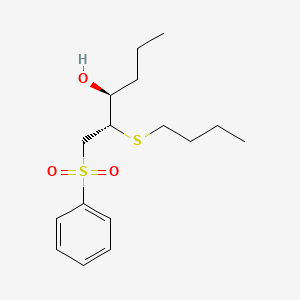
2-Butyne-1,4-dione, 1,4-bis(2,5-dimethylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butyne-1,4-dione, 1,4-bis(2,5-dimethylphenyl)- is an organic compound with the molecular formula C20H18O2 This compound is characterized by the presence of two phenyl groups substituted with methyl groups at the 2 and 5 positions, attached to a butyne-1,4-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyne-1,4-dione, 1,4-bis(2,5-dimethylphenyl)- typically involves the reaction of 2,5-dimethylphenylacetylene with a suitable oxidizing agent. One common method is the oxidative coupling of 2,5-dimethylphenylacetylene using a palladium catalyst under an oxygen atmosphere. The reaction conditions often include a solvent such as acetonitrile and a base like potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar oxidative coupling reactions on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Butyne-1,4-dione, 1,4-bis(2,5-dimethylphenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form diketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or alkanes.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diketones, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a variety of substituted phenyl derivatives.
Scientific Research Applications
2-Butyne-1,4-dione, 1,4-bis(2,5-dimethylphenyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its reactive nature.
Mechanism of Action
The mechanism of action of 2-Butyne-1,4-dione, 1,4-bis(2,5-dimethylphenyl)- involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity can lead to the modification of proteins, DNA, and other biomolecules, potentially altering their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Butyne-1,4-dione, 1,4-diphenyl-: This compound is similar in structure but lacks the methyl groups on the phenyl rings.
2-Butyne-1,4-diol: This compound has hydroxyl groups instead of phenyl groups, leading to different chemical properties and reactivity.
Uniqueness
2-Butyne-1,4-dione, 1,4-bis(2,5-dimethylphenyl)- is unique due to the presence of methyl-substituted phenyl groups, which can influence its reactivity and interactions with other molecules
Properties
CAS No. |
885357-75-5 |
|---|---|
Molecular Formula |
C20H18O2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
1,4-bis(2,5-dimethylphenyl)but-2-yne-1,4-dione |
InChI |
InChI=1S/C20H18O2/c1-13-5-7-15(3)17(11-13)19(21)9-10-20(22)18-12-14(2)6-8-16(18)4/h5-8,11-12H,1-4H3 |
InChI Key |
JGIJLYDJIXHAQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)C#CC(=O)C2=C(C=CC(=C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4,6-Cycloheptatrien-1-one, 2-[(4-bromophenyl)amino]-](/img/structure/B12596698.png)
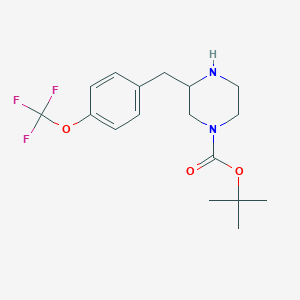
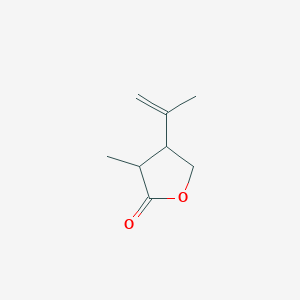
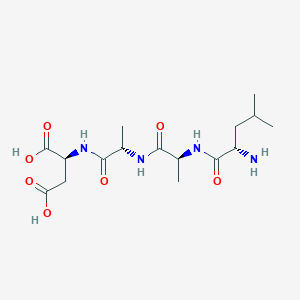

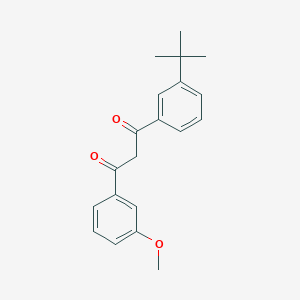
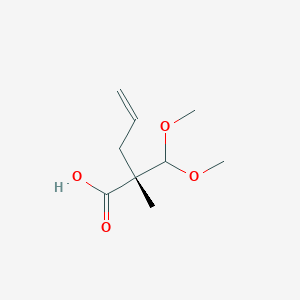
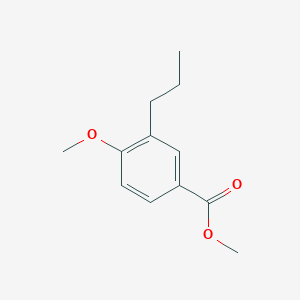
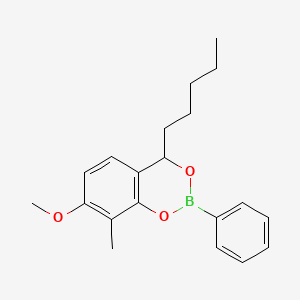


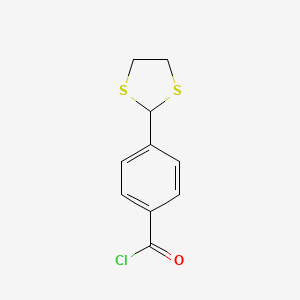
![2-[(Benzenesulfonyl)methyl]-3-methylbut-2-enenitrile](/img/structure/B12596800.png)
